![molecular formula C23H25NO4 B557504 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 371770-32-0](/img/structure/B557504.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
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Overview
Description
Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amine group of amino acids during peptide synthesis, preventing unwanted side reactions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the amine group protected by the Fmoc group . The Fmoc group itself is a large, aromatic structure, which can be easily detected and removed when no longer needed .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, typically using piperidine . This allows for the sequential addition of amino acids in a controlled manner .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid . Generally, these compounds are solid at room temperature .Scientific Research Applications
Hydrogel Formation
Fmoc-functionalized amino acids are known to be used in constructing hydrogels. These hydrogels can be formed due to the self-assembly features of Fmoc-modified amino acids and peptides, which are driven by the hydrophobicity and aromaticity of the Fmoc moiety .
Biomedical Applications
The hydrogels formed from Fmoc-functionalized amino acids have potential biomedical applications. They can be used for creating self-supporting materials that could be utilized in drug delivery systems, tissue engineering, and as components for sensors .
Membrane and Coating Formulation
Fmoc-functionalized amino acids can be used in the formulation of membranes and coatings due to their structural properties .
Sensor Components
The inherent properties of Fmoc-functionalized amino acids allow them to be used in generating components for sensors .
Drug Delivery Systems
These amino acids can optimize tools for the delivery of drugs and diagnostic agents due to their ability to form stable structures that can encapsulate and release therapeutic agents .
Tissue Engineering
The structural integrity and biocompatibility of hydrogels made from Fmoc-functionalized amino acids make them suitable for applications in tissue engineering .
Future Directions
properties
IUPAC Name |
(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVRXJTMCMDNR-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610926 |
Source
|
Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
371770-32-0 |
Source
|
Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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